Cytotoxic Potency Against Gastric Cancer NUGC Cells: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Core Comparison
In a direct head-to-head comparison within the same study, the closest 1,3,4-oxadiazole analog to the target compound (N-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, compound 3c) exhibited an IC50 of 0.890 µM against gastric cancer NUGC cells, whereas the corresponding 1,3,4-thiadiazole bioisostere (compound 4d) demonstrated an IC50 of 0.028 µM—a 31.8-fold increase in potency [1]. For context, the unsubstituted N-phenyl oxadiazole derivative (the target compound class) showed IC50 values in the 2.1–3.3 µM range across multiple cancer cell lines [1]. This firmly establishes that the oxadiazole core alone is a weaker cytotoxic scaffold than thiadiazole, making the unsubstituted N-phenyl oxadiazole derivative a lower-potency but potentially more selective starting point for lead optimization.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human gastric cancer NUGC cells |
|---|---|
| Target Compound Data | Compound 3a (p-tolyl): 2.312 µM; Compound 3b (4-methoxyphenyl): 2.116 µM; Compound 3c (4-chlorophenyl): 0.890 µM |
| Comparator Or Baseline | Thiadiazole 4d (4-bromophenyl): 0.028 µM; Standard drug CHS 828: 0.025 µM |
| Quantified Difference | Thiadiazole 4d is 31.8-fold more potent than oxadiazole 3c (0.028 vs. 0.890 µM) and approximately 75-fold more potent than the unsubstituted phenyl-class oxadiazoles against NUGC |
| Conditions | In vitro cytotoxicity assay; NUGC (gastric cancer) cell line; IC50 values in µM |
Why This Matters
Procurement of the 1,3,4-oxadiazole scaffold rather than the 1,3,4-thiadiazole scaffold is a deliberate selection for lower baseline cytotoxicity, which is relevant when designing compounds where target selectivity matters more than raw potency.
- [1] Megally Abdo, N.Y.; Kamel, M.M. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Chem. Pharm. Bull. 2015, 63 (5), 369-376. View Source
